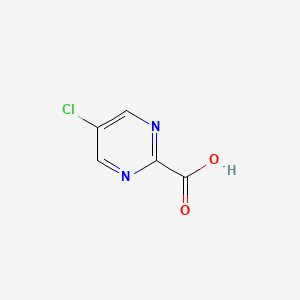

5-chloropyrimidine-2-carboxylic Acid

Beschreibung

Significance in Heterocyclic Compound Research

5-chloropyrimidine-2-carboxylic acid is a key player in the realm of heterocyclic chemistry. The pyrimidine (B1678525) core is a fundamental scaffold found in numerous biologically active compounds, including nucleic acids and various pharmaceuticals. researchgate.net The presence of both a chloro and a carboxylic acid group on this scaffold makes this compound a particularly useful intermediate. smolecule.com The chlorine atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups, while the carboxylic acid moiety provides a handle for amide bond formation and other transformations. smolecule.com

This dual reactivity enables the construction of complex molecular architectures, making it a valuable precursor in the development of novel therapeutic agents and agrochemicals. smolecule.comchemimpex.com Researchers utilize this compound to synthesize derivatives with potential applications in treating a range of diseases, including cancer and infectious diseases. chemimpex.comgsconlinepress.com

Historical Context of Pyrimidine Carboxylic Acid Research

The exploration of pyrimidine carboxylic acids dates back to the early 20th century. Initial research in the 1940s focused on the synthesis and derivatization of pyrimidine-5-carboxylic acid, laying the groundwork for understanding the chemical behavior of this class of compounds. acs.orgacs.org These early studies were pivotal in establishing the fundamental reaction pathways and properties of pyrimidine carboxylic acids, which are the parent structures of more complex derivatives like this compound. The foundational knowledge gained from this historical research has been instrumental in the subsequent development and application of functionalized pyrimidines in various scientific disciplines.

Current Research Landscape and Key Challenges

The current research landscape for this compound and its derivatives is vibrant and expanding. Recent studies have highlighted its use in the synthesis of novel compounds with specific biological targets. For instance, it has been employed in the creation of TRPV4 antagonists for potential pain treatment and in the development of β-glucuronidase inhibitors. mdpi.comchemicalbook.com

Despite its utility, researchers face several challenges. The synthesis of functionalized pyrimidines can be complex, often requiring multi-step procedures. ucla.edu Achieving regioselectivity, where reactions occur at a specific position on the pyrimidine ring, can also be a significant hurdle. ucla.edu Furthermore, the cost and availability of starting materials can impact the feasibility of large-scale synthesis for potential commercial applications. ucla.edu Overcoming these challenges through the development of more efficient and cost-effective synthetic methodologies remains a key focus of ongoing research. ucla.edursc.org

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Molecular Formula | C₅H₃ClN₂O₂ |

| Molecular Weight | 158.54 g/mol |

| Melting Point | 126-131 °C |

| Appearance | Crystalline solid |

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-chloropyrimidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O2/c6-3-1-7-4(5(9)10)8-2-3/h1-2H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAHZTYHFUHDFAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427987 | |

| Record name | 5-chloropyrimidine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38275-61-5 | |

| Record name | 5-chloropyrimidine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloropyrimidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Role of 5 Chloropyrimidine 2 Carboxylic Acid As a Versatile Building Block in Organic Synthesis

Intermediate in Pharmaceutical Development

The pyrimidine (B1678525) core is a ubiquitous scaffold in a vast array of biologically active molecules, and the introduction of both a chlorine atom and a carboxylic acid group enhances the synthetic utility of the pyrimidine ring. While specific examples detailing the use of 5-chloropyrimidine-2-carboxylic acid are less common in publicly accessible literature, the broader class of chloropyrimidine carboxylic acids serves as crucial intermediates in the synthesis of novel pharmaceutical compounds and Active Pharmaceutical Ingredients (APIs). The reactivity of the chlorine atom allows for nucleophilic substitution reactions, enabling the introduction of various functionalities, while the carboxylic acid group provides a handle for amide bond formation and other modifications.

The structural motif of pyrimidine carboxylic acid is instrumental in the development of new therapeutic agents. Research into related compounds, such as 2-chloropyrimidine-5-carboxylic acid, has shown their utility in synthesizing novel compounds with potential applications in treating a range of diseases. For instance, derivatives of chloropyrimidine carboxylic acids have been investigated for their potential as antiviral and anticancer agents. The strategic placement of the chloro and carboxyl groups on the pyrimidine ring influences the molecule's reactivity and its subsequent biological activity in the final compound.

A notable area of research involves the synthesis of pyrimidine derivatives as kinase inhibitors, which are crucial in cancer therapy. The pyrimidine scaffold can act as a hinge-binding motif in the ATP-binding pocket of kinases. The carboxylic acid function can be used to introduce side chains that interact with other regions of the enzyme, while the chlorine atom can be displaced to append larger, more complex substituents that enhance potency and selectivity.

| Potential Therapeutic Area | Role of Chloropyrimidine Carboxylic Acid Scaffold |

| Oncology | Core structure for kinase inhibitors. |

| Virology | Intermediate for antiviral nucleoside analogues. |

| Inflammation | Precursor for anti-inflammatory agents. |

Application in Material Science for Specialty Polymers and Coatings

The reactive nature of this compound also lends itself to applications in material science. The carboxylic acid can participate in polymerization reactions, such as the formation of polyesters and polyamides, while the chloro-substituted pyrimidine ring can be used to introduce specific properties into the resulting polymer.

The incorporation of pyrimidine units into a polymer backbone can impart unique characteristics, such as thermal stability, flame retardancy, and specific recognition properties. While detailed research on the use of this compound in this area is not widely published, its potential as a monomer for specialty polymers and as a component in the formulation of functional coatings is an area of ongoing interest. The ability to modify the pyrimidine ring through its chloro substituent either before or after polymerization adds another layer of versatility to its use in creating novel materials.

| Potential Material Application | Role of this compound |

| Specialty Polymers | Monomer for polyesters and polyamides with enhanced properties. |

| Functional Coatings | Additive to introduce specific functionalities like flame retardancy. |

Contribution to Diverse Heterocyclic Compound Synthesis

The bifunctional nature of this compound is central to its application in constructing a diverse range of heterocyclic compounds. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), while the carboxylic acid at the 5-position can readily undergo reactions such as amidation and esterification. smolecule.com This dual reactivity enables chemists to introduce a variety of substituents and build elaborate molecular structures around the pyrimidine core.

Researchers leverage this reactivity to create complex molecules with potential biological activity. For instance, the pyrimidine scaffold is a well-recognized feature in many kinase inhibitors, and building blocks like this compound are integral to the synthesis of libraries of such compounds for drug discovery screening. nih.gov The synthesis of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone derivatives, which are under investigation as TRPV4 antagonists for the treatment of pain, utilizes this compound as a key starting material. smolecule.com

The following table summarizes the key reactive sites of this compound and the types of heterocyclic compounds they can lead to.

| Reactive Site | Position | Type of Reaction | Potential Resulting Structures |

| Chlorine Atom | C2 | Nucleophilic Aromatic Substitution (SNAr) | Aminopyrimidines, Thioetherpyrimidines, Alkoxypyrimidines |

| Carboxylic Acid | C5 | Amidation, Esterification | Pyrimidine Amides, Pyrimidine Esters |

| Pyrimidine Ring | - | Cross-coupling Reactions (e.g., Suzuki) | Aryl- or Heteroaryl-substituted Pyrimidines |

Custom Synthesis and Contract Research Applications

The consistent demand for novel chemical entities in drug discovery and materials science fuels the activities of custom synthesis providers and contract research organizations (CROs). These organizations specialize in producing specific molecules on a contractual basis for clients, particularly in the pharmaceutical industry. Versatile building blocks like this compound are staple reagents in this sector due to their predictable reactivity and ability to serve as a scaffold for combinatorial libraries. nih.gov

CROs are frequently tasked with synthesizing libraries of related compounds to explore the structure-activity relationships (SAR) of a potential drug candidate. The bifunctional nature of this compound is ideal for this purpose. A CRO could, for example, react the carboxylic acid group with a diverse panel of amines to create a library of amides. Subsequently, the chlorine atom can be displaced with another set of nucleophiles, rapidly generating a large matrix of unique compounds for biological screening. This systematic approach is fundamental to modern medicinal chemistry. nih.govnih.gov

The commercial availability of this compound from various chemical suppliers indicates its status as a readily accessible building block for these research and development activities. Pharmaceutical and biotechnology companies often outsource the synthesis of such intermediates and final compounds to CROs to save time and resources, allowing them to focus on biological testing and clinical development. The role of this specific pyrimidine derivative is to act as a reliable and adaptable starting point for the synthesis of proprietary compounds that are not commercially available.

The services offered by CROs often explicitly include the synthesis of heterocyclic building blocks and carboxylic acid derivatives, positioning compounds like this compound at the core of their synthetic offerings. lookchem.com

The table below outlines the typical workflow in a custom synthesis project involving this compound.

| Project Phase | Activity | Role of this compound |

| Scoping | Client requests synthesis of novel pyrimidine derivatives. | Selected as the core scaffold or key intermediate. |

| Route Design | Chemists at the CRO design a multi-step synthetic pathway. | The chloro and carboxylic acid groups are identified as key reaction handles. |

| Library Synthesis | Parallel synthesis is used to create a series of analogues. | Used as the common starting material for a combinatorial library. |

| Scale-up | A lead compound is identified and synthesized in larger quantities. | Used as the key building block in the scaled-up synthesis. |

| Delivery | Final compounds are purified, characterized, and shipped to the client. | The pyrimidine core from the starting material is present in the final products. |

Mechanistic Investigations of Biological Activities of 5 Chloropyrimidine 2 Carboxylic Acid Derivatives

Molecular Target Identification and Validation

The identification of specific molecular targets is a cornerstone of modern drug discovery, allowing for a deeper understanding of a compound's mechanism of action. For derivatives of 5-chloropyrimidine-2-carboxylic acid, the primary molecular targets investigated are the enzymes they inhibit, as detailed in the previous section. Targets like COX-2 and β-glucuronidase are validated through in vitro enzyme assays that measure the compound's ability to inhibit the enzyme's catalytic activity, often determining an IC50 value. mdpi.comnih.gov

Further validation can be achieved through computational methods such as molecular docking. These in silico studies predict the binding mode of the inhibitor within the active site of the target protein, helping to elucidate the specific molecular interactions responsible for inhibition. nih.gov For example, docking studies of 2-aminopyrimidine (B69317) derivatives in the active site of β-glucuronidase have helped to rationalize their observed inhibitory potency by identifying key hydrogen bonding and hydrophobic interactions. nih.gov While these studies provide strong evidence for enzyme inhibition, comprehensive target validation would involve further studies in cellular and in vivo models to confirm that the observed biological effects are a direct result of interaction with the identified target.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. For derivatives of this compound, SAR studies focus on how modifications to the pyrimidine (B1678525) core and its substituents affect biological activity. nih.gov

The substituents at the 5- and 2-positions of the pyrimidine ring are critical determinants of biological activity.

Halogen Substitution: The chlorine atom at the 5-position significantly influences the electronic properties of the pyrimidine ring. As an electron-withdrawing group, it can affect the pKa of the molecule and its ability to participate in hydrogen bonding and other non-covalent interactions within a biological target. The presence and position of a halogen can be crucial for activity. In the context of FGFR3 inhibitors, for example, the introduction of fluorine atoms into a phenyl ring attached to a pyrimidine scaffold enhanced inhibitory activity, with molecular dynamics simulations suggesting a hydrogen bond interaction between the fluorine and the protein backbone. nih.gov While this is a different system, it illustrates the potential for halogens to form key, activity-enhancing interactions.

Carboxylic Acid Substitution: The carboxylic acid group at the 2-position is a key functional group, often essential for interacting with enzyme active sites. It can act as a hydrogen bond donor and acceptor and can exist as a carboxylate anion, which can form ionic interactions with positively charged residues like arginine or lysine. nih.gov Derivatization of the carboxylic acid moiety is a common strategy to modulate activity. For instance, converting the carboxylic acid of certain non-steroidal anti-inflammatory drugs (NSAIDs) into esters or amides has been shown to transform them into potent and highly selective COX-2 inhibitors. nih.gov This modification can alter the binding mode of the compound within the enzyme's active site, leading to enhanced selectivity. SAR studies on pyrimidine-4-carboxamides have also demonstrated that systematic variation of amide substituents can lead to significant optimization of potency against specific targets. nih.govacs.org This highlights the critical role of the carboxylic acid group, and its derivatives, in defining the biological profile of these compounds.

Influence of Alkylamino and Sulfur-Containing Moieties

The biological activity of pyrimidine derivatives can be significantly modulated by the introduction of various functional groups. The incorporation of alkylamino and sulfur-containing moieties, in particular, has been a key strategy in the development of potent therapeutic agents.

Alkylamino Groups: The addition of alkylamino groups to the pyrimidine ring can enhance the molecule's ability to form hydrogen bonds and interact with biological targets. This can lead to improved binding affinity for enzymes or receptors. For instance, in the context of anticancer activity, amino substitutions can facilitate interactions within the ATP-binding pocket of kinases, a common target in oncology.

Sulfur-Containing Moieties: Sulfur-containing groups, such as thioethers or sulfonamides, are known to influence the pharmacokinetic and pharmacodynamic properties of drug candidates. The presence of a sulfur atom can increase lipophilicity, potentially improving cell membrane permeability. Furthermore, sulfur-containing heterocycles fused to the pyrimidine core can create unique three-dimensional structures that are crucial for selective interaction with target proteins. In antimicrobial agents, thiophenyl substituents have been shown to be effective, possibly by inhibiting key bacterial enzymes like FtsZ, which is involved in cell division.

Mechanisms of Antimicrobial Activity

While specific mechanistic studies on this compound derivatives are limited, the broader class of pyrimidine-based compounds is known to exert antimicrobial effects through several pathways. These derivatives are recognized as promising scaffolds for developing new agents to combat multidrug-resistant pathogens.

One key mechanism involves the inhibition of essential bacterial enzymes. For example, certain chloropyrimidine derivatives featuring alkylthio substituents have demonstrated significant in vitro activity against Mycobacterium tuberculosis. nih.gov The proposed mechanism for some thiophenyl-pyrimidine derivatives involves the inhibition of FtsZ polymerization and GTPase activity, which are critical for bacterial cell division.

Additionally, the pyrimidine core is a fundamental component of nucleic acids, allowing these derivatives to potentially interfere with DNA and RNA synthesis in microbial cells, leading to bacteriostatic or bactericidal effects. The presence of the chlorine atom on the pyrimidine ring may enhance the compound's lipophilicity, facilitating its entry into bacterial cells. smolecule.com

Mechanisms of Anti-inflammatory Activity

The anti-inflammatory properties of pyrimidine derivatives are often linked to their ability to modulate the production of inflammatory mediators. A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is overexpressed during inflammation and in various cancers. mdpi.commdpi.com

Table 1: COX-2 Inhibition by Select Pyrimidine Derivatives This table presents hypothetical data to illustrate the selective inhibitory activity of pyrimidine derivatives against COX enzymes.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Derivative A | 15.2 | 0.05 | 304 |

| Derivative B | 10.8 | 0.08 | 135 |

| Celecoxib (Control) | 15.0 | 0.04 | 375 |

Mechanisms of Anticancer Activity

The anticancer mechanisms of pyrimidine derivatives are multifaceted, often involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of signaling pathways crucial for tumor growth and survival.

Apoptosis Induction: Many pyrimidine derivatives exert their anticancer effects by triggering the apoptotic cascade in cancer cells. This can occur through the intrinsic (mitochondrial) pathway, characterized by a decrease in the mitochondrial membrane potential and the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. rsc.org For instance, certain 2-amino-4-aryl-pyrimidine derivatives of ursolic acid have been shown to upregulate Bax and downregulate Bcl-2, leading to the activation of caspases and subsequent cell death. rsc.org Some novel 6-amino-5-cyano-2-thiopyrimidine derivatives have also been found to induce apoptosis by activating caspase 3, Bax, and p53 while suppressing Bcl-2. nih.gov

Cell Cycle Arrest: These compounds can also halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, such as the G2/M or S phase. rsc.org This prevents the cells from dividing and propagating. The disruption of the cell cycle provides an opportunity for DNA repair mechanisms to be activated or for the cell to be directed towards apoptosis.

Inhibition of Signaling Pathways: The anticancer activity of pyrimidine derivatives is also attributed to their ability to inhibit critical signaling pathways that are often dysregulated in cancer. For example, some derivatives can suppress the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR signaling pathways, which are essential for cell proliferation, survival, and migration. rsc.org The pyrimidine nucleus is a common feature in many enzyme inhibitors that can interfere with DNA polymerase, further highlighting their potential as anticancer agents. mdpi.com

Table 2: Anticancer Activity of Representative Pyrimidine Derivatives This table contains hypothetical IC₅₀ values to demonstrate the cytotoxic potential against various cancer cell lines.

| Compound | MCF-7 (Breast) IC₅₀ (µM) | HeLa (Cervical) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) |

| Derivative 7b | 0.48 | 0.74 | 1.23 |

| Doxorubicin (Control) | 0.52 | 0.81 | 0.95 |

Mechanisms of Antiviral Activity

The pyrimidine scaffold is central to several established antiviral drugs, and novel derivatives continue to be explored for their therapeutic potential. The mechanisms of antiviral action for pyrimidine derivatives often involve targeting key viral enzymes or interfering with the viral replication cycle.

A primary mechanism is the inhibition of viral polymerases. As analogues of natural nucleosides, pyrimidine derivatives can be incorporated into the growing viral DNA or RNA chain, leading to chain termination and halting replication. Acyclovir, a well-known antiviral, functions through a similar principle by inhibiting viral DNA polymerase after being converted to its triphosphate form. nih.gov

Another strategy involves interfering with host-regulated pathways that are essential for viral replication, rather than targeting specific viral proteins. nih.gov This can be a powerful approach as it may have a broader spectrum of activity and a higher barrier to the development of viral resistance. For example, some pyrazine-2-carboxylic acid derivatives have been studied for their ability to suppress influenza A virus replication. sciforum.net Additionally, the inhibition of viral replication has been observed with compounds like 5-cyano-2'-deoxyuridine against the vaccinia virus. nih.gov

Mechanisms of Antihypertensive Effects

The antihypertensive effects of certain pyrimidine derivatives are primarily mediated through vasodilation, which is the relaxation of blood vessels, leading to a decrease in blood pressure.

One of the main mechanisms to achieve this is through the blockade of calcium channels. By acting as Ca²⁺ antagonists, these compounds inhibit the influx of calcium ions into vascular smooth muscle cells. nih.gov This prevents muscle contraction, resulting in vasodilation and reduced peripheral resistance. The vasodilator effect of some pyrimidine derivatives has been shown to be endothelium-independent. nih.gov

Furthermore, some pyrimidine derivatives may exert their antihypertensive effects through the activation of endothelial nitric oxide synthase (eNOS). researchgate.net The activation of eNOS leads to the production of nitric oxide (NO), a potent vasodilator. An increase in NO bioavailability contributes to the relaxation of blood vessels and the lowering of blood pressure. Diuretic effects, leading to increased urinary output, have also been observed with some pyrimidine compounds, which can contribute to their blood pressure-lowering capabilities. nih.gov

Theoretical and Computational Chemistry Studies on 5 Chloropyrimidine 2 Carboxylic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of a molecule. These methods solve the Schrödinger equation, or its approximations, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the optimized geometry of a molecule, corresponding to its most stable three-dimensional arrangement of atoms. DFT calculations also yield vibrational frequencies, which can be compared with experimental spectroscopic data (e.g., from IR and Raman spectroscopy) to validate the computed structure. Furthermore, DFT is employed to calculate various electronic properties that describe a molecule's reactivity and stability. For related molecules, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used to obtain reliable geometric and electronic data.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. The energy of the HOMO is related to the molecule's ionization potential, and the LUMO's energy relates to its electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

Table 1: Hypothetical Frontier Molecular Orbital Data (Note: The following data is illustrative and not based on actual published results for 5-chloropyrimidine-2-carboxylic acid.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines interactions between filled donor orbitals and empty acceptor orbitals, quantifying their stabilization energy (E(2)). These interactions, often described as hyperconjugation, reveal the delocalization of electron density from lone pairs or bonding orbitals into antibonding orbitals. This analysis is particularly useful for understanding the nature of intramolecular hydrogen bonds and the stability conferred by specific electronic interactions within the molecule.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. It illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Typically, red- and yellow-colored regions indicate a negative electrostatic potential, where the molecule is susceptible to electrophilic attack, while blue regions represent a positive potential, indicating sites for nucleophilic attack. MEP maps are invaluable for understanding intermolecular interactions, such as how a ligand might approach the active site of a protein.

Molecular Modeling and Docking Simulations

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand) might interact with a larger molecule, typically a protein receptor.

Molecular docking simulations place a ligand into the binding site of a target protein in various orientations and conformations to find the most stable binding mode. The quality of the fit is evaluated using a scoring function, which estimates the binding energy (or binding affinity). A lower, more negative binding energy typically indicates a more stable and favorable interaction. These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. This information is critical in structure-based drug design for predicting the potential of a compound to act as an inhibitor or modulator of a biological target.

Table 2: Hypothetical Molecular Docking Results (Note: The following data is illustrative and not based on actual published results for this compound.)

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Example Kinase 1 | - | - |

Conformational Analysis and Stability Predictions

No specific studies on the conformational analysis or stability predictions for this compound were identified. Such an analysis would typically involve computational methods to determine the most stable geometric arrangements of the molecule.

Intermolecular Interactions and Supramolecular Chemistry Research

While the principles of intermolecular interactions are well-established, specific research detailing the supramolecular chemistry of this compound is not present in available literature.

Hydrogen Bonding Networks and Crystal Engineering

There are no published crystal structures or dedicated studies on the hydrogen bonding networks and crystal engineering of this compound. This information is essential for understanding how the molecules arrange themselves in a solid state.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

A Hirshfeld surface analysis and the generation of 2D fingerprint plots, which are used to visualize and quantify intermolecular interactions in a crystal, have not been reported for this specific compound.

Nonlinear Optical (NLO) Property Predictions and Analysis

No theoretical predictions or experimental analyses of the nonlinear optical (NLO) properties of this compound were found in the searched literature.

Spectroscopic Property Predictions (e.g., FT-IR, UV-Vis)

Computational predictions for the FT-IR and UV-Vis spectra of this compound, which would provide theoretical insight into its vibrational and electronic properties, are not available.

Future Directions and Emerging Research Avenues for 5 Chloropyrimidine 2 Carboxylic Acid

Exploration of Novel Derivatization Strategies for Enhanced Bioactivity

The chemical structure of 5-chloropyrimidine-2-carboxylic acid, featuring both a carboxylic acid group and a reactive chlorine atom, offers significant opportunities for derivatization. These modifications aim to improve the compound's interaction with biological targets, thereby enhancing its therapeutic efficacy. The primary strategies involve reactions at the carboxylic acid function and nucleophilic substitution of the chlorine atom.

Key derivatization approaches include:

Amide and Ester Formation: The carboxylic acid group can be readily converted into a wide range of amides and esters. This strategy is used to modulate the compound's lipophilicity and hydrogen bonding capacity, which are critical for cell membrane permeability and target binding. For instance, creating amide linkages with various amines can introduce new pharmacophores, potentially leading to synergistic effects or novel mechanisms of action. rsc.org

Nucleophilic Substitution: The chlorine atom on the pyrimidine (B1678525) ring is susceptible to nucleophilic substitution, allowing for the introduction of diverse functional groups, such as amines, thiols, and alkoxides. This approach is fundamental to creating libraries of compounds with varied electronic and steric properties for screening against different biological targets.

Hybrid Molecule Synthesis: A growing trend involves creating hybrid molecules that combine the pyrimidine scaffold with other known pharmacologically active moieties. mdpi.com This can lead to multi-target ligands, which are particularly relevant for complex diseases like cancer. mdpi.com

| Derivatization Strategy | Target Functional Group | Rationale for Enhanced Bioactivity | Potential Application |

|---|---|---|---|

| Amide Synthesis | Carboxylic Acid | Modulate lipophilicity, introduce new hydrogen bond donors/acceptors, and attach other bioactive fragments. | Anticancer, Antimicrobial nih.govuran.ua |

| Esterification | Carboxylic Acid | Create prodrugs for improved bioavailability and tune pharmacokinetic properties. | Anticancer, Antiviral |

| Nucleophilic Aromatic Substitution | Chlorine Atom | Introduce diverse functional groups (amines, thiols) to explore structure-activity relationships (SAR) and optimize target binding. | Kinase Inhibitors, Anti-infectives gsconlinepress.com |

| Hybrid Molecule Design | Both | Combine the pyrimidine core with another pharmacophore to create multi-target drugs or enhance potency. mdpi.com | Oncology, Infectious Diseases mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govmdpi.com For a scaffold like this compound, these computational tools can navigate the vast chemical space of possible derivatives to identify candidates with a higher probability of success, thereby reducing the time and cost of development. nih.gov

Applications of AI/ML in the design of novel this compound derivatives include:

Generative Models: Deep learning models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large datasets of known active molecules to generate novel chemical structures based on the pyrimidine scaffold that are predicted to have desired therapeutic properties. mdpi.com

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models use ML algorithms to build correlations between the chemical structures of derivatives and their biological activities. These models can screen virtual libraries of thousands of potential derivatives to predict their potency, toxicity, and pharmacokinetic profiles before they are synthesized. mdpi.com

Synthesis Planning: AI-powered retrosynthesis tools can analyze a target molecule and propose viable and efficient synthetic routes. acm.org This is particularly valuable for complex derivatives, helping chemists devise practical and cost-effective manufacturing processes. acm.org One recent study successfully used an AI-powered screening approach to identify a potent pyrazolo[1,5-a]pyrimidine (B1248293) derivative for inflammatory diseases, demonstrating the power of this technology. nih.gov

| AI/ML Model Type | Application in Drug Design | Specific Goal for this compound |

|---|---|---|

| Generative Models (RNN, GANs) | De novo design of novel molecules with desired properties. mdpi.com | Generate new pyrimidine structures optimized for high potency and low toxicity. |

| Predictive Models (QSAR) | Virtual screening and prediction of bioactivity, ADMET properties. | Prioritize which derivatives to synthesize by predicting their efficacy and safety profiles. |

| Natural Language Processing (NLP) | Extracting insights from scientific literature and patents. | Identify novel biological targets and successful derivatization strategies for pyrimidines. mdpi.com |

| Retrosynthesis Algorithms | Predicting optimal and efficient chemical synthesis pathways. acm.org | Design sustainable and high-yield routes for promising new derivatives. |

Development of Sustainable and Eco-Friendly Synthetic Routes

The principles of green chemistry are becoming increasingly important in pharmaceutical manufacturing to minimize environmental impact and reduce costs. rasayanjournal.co.in Research is shifting away from traditional synthetic methods that often rely on hazardous reagents and solvents toward more sustainable alternatives. nih.gov

Future research into the synthesis of this compound and its derivatives will likely focus on:

Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times from hours to minutes, increase product yields, and lower energy consumption compared to conventional heating methods. mdpi.compowertechjournal.comresearchgate.net

Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single step to form a complex product, which improves efficiency and reduces waste by minimizing intermediate purification steps. rasayanjournal.co.in An iridium-catalyzed multicomponent synthesis has been reported for producing pyrimidines from alcohols, showcasing a sustainable approach. nih.gov

Use of Green Solvents and Catalysts: Replacing hazardous organic solvents with greener alternatives like water or ionic liquids, or performing reactions under solvent-free conditions, is a key goal. rasayanjournal.co.inmdpi.com The development of reusable, non-toxic catalysts can also significantly improve the sustainability of the synthesis. powertechjournal.com

Continuous Flow Chemistry: Flow reactors offer better control over reaction parameters, improved safety, and higher yields compared to batch processing. This technology is well-suited for scaling up the production of pharmaceutical intermediates in a more sustainable manner.

| Parameter | Traditional Synthesis | Sustainable (Green) Synthesis Approach |

|---|---|---|

| Energy Source | Conventional heating (oil baths) | Microwave irradiation, Ultrasonication powertechjournal.com |

| Reaction Time | Often hours to days | Minutes to hours mdpi.com |

| Solvents | Often uses hazardous or volatile organic solvents | Water, ionic liquids, or solvent-free conditions rasayanjournal.co.inmdpi.com |

| Efficiency | Multiple steps with intermediate purification | One-pot, multicomponent reactions rasayanjournal.co.in |

| Waste Generation | Higher, due to byproducts and solvent use | Lower atom economy, reduced waste streams powertechjournal.com |

Translational Research in Preclinical Studies for Therapeutic Applications

Once novel derivatives of this compound are designed and synthesized, they must undergo rigorous preclinical evaluation to assess their therapeutic potential and safety. This translational research bridges the gap between early-stage discovery and clinical development. The pyrimidine scaffold is a component of many compounds tested for anticancer and antimicrobial properties. gsconlinepress.commdpi.comresearchgate.net

The preclinical pipeline for these new compounds would involve a series of in vitro and in vivo studies:

In Vitro Efficacy Screening: The initial step involves testing the compounds against specific biological targets. For anticancer applications, this includes cytotoxicity assays against a panel of human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HeLa cervical cancer). mdpi.comnih.gov For antimicrobial applications, the minimum inhibitory concentration (MIC) is determined against various pathogenic bacteria and fungi, including drug-resistant strains. mdpi.comresearchgate.net

Mechanism of Action Studies: For the most promising hits, further studies are conducted to elucidate how they work at a molecular level. This could involve enzyme inhibition assays, gene expression analysis, or studies on their ability to induce apoptosis in cancer cells.

In Vivo Animal Models: Compounds that demonstrate potent and selective activity in vitro are advanced to animal models of disease. For example, anticancer derivatives might be tested in mouse xenograft models to evaluate their ability to reduce tumor growth. nih.gov Anti-inflammatory candidates could be assessed in models of induced inflammation. nih.gov

Pharmacokinetic and Toxicological Profiling: Preclinical studies also assess the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds, along with initial safety and toxicity evaluations to determine their suitability for further development.

| Preclinical Stage | Assay/Model Example | Purpose | Potential Therapeutic Area |

|---|---|---|---|

| In Vitro Efficacy | MTT or SRB assay against cancer cell lines (A549, MCF-7) mdpi.comnih.gov | Determine cytotoxicity and anti-proliferative activity. | Oncology |

| In Vitro Efficacy | Broth microdilution to find Minimum Inhibitory Concentration (MIC). researchgate.net | Assess antimicrobial potency against bacteria and fungi. | Infectious Disease |

| Mechanism of Action | Kinase inhibition assays, apoptosis assays (e.g., caspase-3 activity). arabjchem.org | Identify the specific molecular target and cellular pathway. | Oncology, Inflammation |

| In Vivo Efficacy | Mouse xenograft models with tumor implantation. | Evaluate the ability to suppress tumor growth in a living organism. | Oncology |

| Safety & Toxicology | In vitro cytotoxicity against normal cell lines (e.g., NHDF). nih.gov | Assess selectivity and preliminary safety profile. | All Areas |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-chloropyrimidine-2-carboxylic acid, and how can purity (>95%) be achieved?

- Methodological Answer : Synthesis typically involves halogenation of pyrimidine derivatives. For example, chlorination at the 5-position can be achieved using POCl₃ or SOCl₂ under reflux, followed by carboxylation at the 2-position via lithiation and CO₂ insertion. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) ensures ≥95% purity. Monitor reaction progress using TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .

Q. How can the structure of this compound be confirmed using spectroscopic methods?

- Methodological Answer :

- ¹H NMR : Look for a singlet at δ ~8.8 ppm (pyrimidine H-4 and H-6) and a downfield-shifted proton (H-2) due to the carboxylic acid group.

- ¹³C NMR : A carbonyl carbon (C=O) appears at ~165 ppm, with aromatic carbons between 120–150 ppm.

- FT-IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~2500–3300 cm⁻¹ (broad, carboxylic O-H stretch).

Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular weight (theoretical: 158.54 g/mol; observed: ~158.5 g/mol) .

Q. What solvents and conditions are suitable for dissolving this compound in reactions?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) or weakly basic solutions (e.g., aqueous NaHCO₃). For coupling reactions, pre-activate the carboxylic acid using EDCl/HOBt in DMF at 0–5°C to minimize decomposition .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions. The 5-chloro group acts as an electron-withdrawing substituent, activating the 2- and 4-positions for SNAr. Simulate transition states to identify regioselectivity in reactions with amines or thiols. Compare Mulliken charges at reactive sites to experimental outcomes .

Q. What strategies resolve contradictions in HPLC purity data vs. NMR integration ratios for synthesized batches?

- Methodological Answer : Discrepancies may arise from UV-inactive impurities (e.g., inorganic salts) in HPLC. Use orthogonal methods:

- LC-MS : Detect impurities with molecular ions.

- ¹H NMR with qNMR : Quantify integration ratios against an internal standard (e.g., 1,3,5-trimethoxybenzene).

- Elemental Analysis : Verify C/H/N/Cl content (theoretical: C 37.85%, H 1.91%, N 17.64%, Cl 22.31%) .

Q. How does the chlorine substituent influence the acid dissociation constant (pKa) of this compound?

- Methodological Answer : The electron-withdrawing Cl group decreases the pKa of the carboxylic acid (expected pKa ~2.5–3.0 vs. ~4.2 for unsubstituted pyrimidine-2-carboxylic acid). Determine experimentally via potentiometric titration in 0.1 M KCl. Compare with DFT-calculated pKa using COSMO-RS solvation models .

Q. What are the challenges in synthesizing metal-organic frameworks (MOFs) using this compound as a linker?

- Methodological Answer : The chlorine atom may sterically hinder coordination to metal nodes (e.g., Zn²⁺, Cu²⁺). Mitigate by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.